N-{[(3-chlorophenyl)carbamoyl]amino}-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O3/c21-14-5-2-7-16(11-14)23-20(29)25-24-18(27)17-8-3-9-26(19(17)28)12-13-4-1-6-15(22)10-13/h1-11H,12H2,(H,24,27)(H2,23,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXADHHSNRMYJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NNC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () and N-(3-chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide . Key differences include:
- Halogen substitution : The target compound contains 3-chlorophenyl and 3-fluorophenyl groups, whereas analogues in feature bromine or chlorine at the 3-position of the phenyl ring. Fluorine’s high electronegativity may enhance dipole interactions and metabolic stability compared to chlorine or bromine.
- Substituent position : The target compound has a 3-fluorobenzyl group directly attached to the pyridine ring, unlike the 2-methyl-substituted phenyl groups in analogues. This introduces steric bulk and alters π-conjugation pathways.
- Functional groups: The urea linker in the target compound (vs.
Conformational and Crystallographic Differences
- Planarity : The analogue in exhibits near-planar geometry (dihedral angle = 8.38° between aromatic rings) due to π-conjugation via the amide bridge. The target compound’s benzyl substituent may disrupt planarity, reducing conjugation and affecting solubility or crystallinity.
- Hydrogen bonding : Analogues form centrosymmetric dimers via N–H⋯O bonds (Table 2 in ). The urea group in the target compound may facilitate stronger intermolecular interactions, influencing crystal packing or stability .
Data Tables
Table 1: Structural Comparison of Pyridinecarboxamide Derivatives
Research Findings
- Structural insights : The halogen and substituent positioning in the target compound may enhance binding to hydrophobic pockets in biological targets compared to simpler analogues. The urea group could improve solubility via hydrogen bonding .
- Synthetic challenges : The benzyl group may necessitate higher temperatures or longer reaction times for coupling, as seen in –3 for sterically hindered substrates .
- Limitations : Crystallographic data for the target compound are unavailable, making direct conformational comparisons speculative. Biological activity data are also absent in the provided evidence.
Q & A
Q. Key Analytical Validation :
- TLC : Monitor intermediate formation (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- NMR : Confirm structural integrity via characteristic peaks (e.g., aromatic protons at δ 7.2–8.1 ppm, NH signals at δ 10–12 ppm) .
Basic: Which spectroscopic and computational methods are most reliable for structural elucidation?
Methodological Answer:
- 1H/13C NMR : Assign protons and carbons to confirm substituent positions (e.g., dihydropyridine C=O at ~165 ppm in 13C NMR) .
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks (e.g., intramolecular N–H···O interactions stabilizing the lactam ring) .
- FTIR : Identify functional groups (e.g., amide C=O stretch at ~1680 cm⁻¹) .
- Computational Tools :
- DFT Calculations : Predict HOMO-LUMO gaps and molecular electrostatic potential (MESP) to assess reactivity .
- Molecular Dynamics (MD) : Simulate solvent interactions and stability .
Advanced: How can reaction kinetics be studied to optimize the dihydropyridine ring formation?
Methodological Answer:
- Kinetic Monitoring :
- Use in-situ FTIR or HPLC to track intermediate consumption rates .
- Vary temperature (40–120°C) to calculate activation energy via the Arrhenius equation.
- Solvent Effects : Compare reaction rates in DMF (polar aprotic) vs. THF (less polar) to assess solvent polarity impact .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for accelerated cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
